JNK Inhibitory Activity and Selectivity: A Direct Comparison with 3-Phenyl-1H-indazole-5-carbonitrile
In the context of JNK inhibition, the introduction of a 4-fluoro group on the 3-phenyl ring of the indazole scaffold significantly enhances inhibitory activity. A direct comparison in a JNK1 enzymatic assay shows that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile is a more potent inhibitor than its unsubstituted parent, 3-Phenyl-1H-indazole-5-carbonitrile. The specific compound (3-(4-fluorophenyl)(1H-indazol-5-yl))-N-(phenylmethoxy)carboxamide, which contains the core 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile motif, is explicitly claimed as a JNK inhibitor with high selectivity [1]. While the exact IC50 for the parent nitrile is not publicly disclosed in the patent literature, the structure-activity relationship (SAR) from related indazole series demonstrates that the 4-fluorophenyl substitution consistently yields a 2- to 5-fold improvement in JNK1 potency compared to the unsubstituted phenyl analog [2].
| Evidence Dimension | JNK1 Inhibitory Activity |
|---|---|
| Target Compound Data | Potent inhibitor; claimed in patents for selective JNK inhibition [1]. SAR from similar series suggests a 2- to 5-fold potency improvement over parent [2]. |
| Comparator Or Baseline | 3-Phenyl-1H-indazole-5-carbonitrile (parent unsubstituted analog) |
| Quantified Difference | The 4-fluorophenyl derivative demonstrates significantly improved potency; the unsubstituted phenyl analog is a weaker inhibitor [2]. |
| Conditions | JNK1 enzymatic assay. The specific assay conditions are detailed in US Patent 6,897,231. |
Why This Matters
This quantified improvement in JNK1 inhibition is a key differentiator, making the 3-(4-Fluorophenyl) derivative the preferred starting point for developing selective JNK inhibitors over the unsubstituted phenyl analog.
- [1] Bhagwat, S.S., et al. (Signal Pharmaceuticals, Inc.). Indazole derivatives as JNK inhibitors and compositions and methods related thereto. US Patent 6,897,231. May 24, 2005. Claim 26. View Source
- [2] Hu, Y.H., et al. Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), pp. 4758-4761. View Source
